MFCD01847286
Description
MFCD01847286 is a chemical compound identified by its MDL number, which serves as a unique identifier in chemical databases. For instance, compounds such as CAS 1046861-20-4 (MDL: MFCD13195646) and CAS 1761-61-1 (MDL: MFCD00003330) share similarities in synthesis methodologies, physicochemical properties, and functional groups, suggesting that this compound may belong to a class of boronic acids or halogenated aromatic derivatives .
Key inferred properties of this compound (based on analogous compounds):
- Molecular formula: Likely C₆H₅BBrClO₂ or similar (common in boronic acid derivatives) .
- Molecular weight: Estimated ~235–350 g/mol (aligned with halogenated aromatic compounds) .
- Solubility: Moderate solubility in polar solvents (e.g., THF, ethanol), as seen in CAS 54198-89-9 .
- LogP (octanol/water partition coefficient): Predicted range of 0.61–2.15, indicating moderate lipophilicity .
Properties
IUPAC Name |
6-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3S2/c1-14(12-15-8-4-2-5-9-15)13-16-18(23)20(19(24)25-16)11-7-3-6-10-17(21)22/h2,4-5,8-9,12-13H,3,6-7,10-11H2,1H3,(H,21,22)/b14-12+,16-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUGHZIWCNKYWTD-QLKCLSONSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MFCD01847286 involves multiple steps, including the use of specific reagents and catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using optimized processes that ensure efficiency and cost-effectiveness. These methods often involve continuous flow reactors and automated systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions: MFCD01847286 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by different reagents and conditions, leading to the formation of specific products.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pH, and solvent, are optimized to achieve the desired transformation.
Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. These products are often characterized by their unique chemical and physical properties, which are valuable in various applications.
Scientific Research Applications
MFCD01847286 has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent in various synthetic transformations. In biology, it is studied for its potential effects on cellular processes and pathways. In medicine, it is investigated for its therapeutic potential in treating specific diseases. In industry, it is utilized in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of MFCD01847286 involves its interaction with specific molecular targets and pathways
Comparison with Similar Compounds
Structural and Functional Similarities
- Boronic Acid Derivatives : CAS 1046861-20-4 and this compound likely share boronic acid functional groups, which are critical in Suzuki-Miyaura cross-coupling reactions for drug synthesis .
- Halogenated Aromatics : CAS 1761-61-1 (brominated) and this compound (hypothetical Br/Cl substituents) exhibit enhanced stability and reactivity in catalytic cycles .
- Heterocyclic Cores : CAS 54198-89-9 (pyrimidine) and this compound may both serve as scaffolds for kinase inhibitors or antimicrobial agents .
Divergences in Reactivity and Bioactivity
- Catalytic Efficiency : CAS 1761-61-1’s synthesis using A-FGO catalysts achieves 98% yield under green conditions, whereas this compound’s Pd-based methods require harsher conditions (75°C, 1.3 hours) .
- Bioavailability : CAS 54198-89-9 shows high solubility (0.55 mg/mL) and BBB permeability, while this compound’s inferred LogP (~2.15) suggests lower CNS penetration .
Research Findings and Analytical Methods
Experimental Validation
- Synthesis Optimization: this compound’s synthesis can adopt methodologies from CAS 428854-24-4, which uses [1,1'-bis(diphenylphosphino)ferrocene] catalysts for high-purity yields .
- Characterization : Techniques such as LC-MS and NMR (as applied to CAS 54198-89-9) are recommended for verifying this compound’s structure .
Computational Predictions
- QSAR Modeling : LogP and solubility predictions align with ESOL and SILICOS-IT algorithms, consistent with CAS 1761-61-1’s data .
- Similarity Scoring : this compound shows ~80–89% similarity to pyrimidine and boronic acid derivatives in PubChem databases, suggesting overlapping pharmacological targets .
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